Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]-
Description
The compound Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]- (CAS: 843619-45-4) is a triazole-thioacetamide derivative with a benzothiazole-containing aryl group. Its structure features:
- A 4-amino-1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 3.
- A thioether linkage to an acetamide moiety.
- An N-substituted benzothiazole (6-methyl-2-benzothiazolyl) at the para position of the phenyl ring.
This compound is hypothesized to exhibit bioactivity due to its triazole and benzothiazole motifs, which are associated with antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
CAS No. |
843619-45-4 |
|---|---|
Molecular Formula |
C26H24N6O2S2 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C26H24N6O2S2/c1-3-34-20-6-4-5-18(14-20)24-30-31-26(32(24)27)35-15-23(33)28-19-10-8-17(9-11-19)25-29-21-12-7-16(2)13-22(21)36-25/h4-14H,3,15,27H2,1-2H3,(H,28,33) |
InChI Key |
MSDYZCALJUBGNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]- typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which is then functionalized with the ethoxyphenyl groupThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group participates in nucleophilic displacement reactions. For example:
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| Methyl iodide (CH₃I), K₂CO₃, DMF | S-methyl derivative | 78 | |
| Benzyl chloride, Et₃N, THF | S-benzylated analog | 65 |
This reactivity enables functionalization of the sulfur atom for enhanced bioactivity or solubility.
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hr | Sulfoxide | Intermediate for further synthesis |
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C, 2 hr | Sulfone | Improved metabolic stability |
Oxidation products show altered electronic properties, impacting binding to biological targets .
Coupling Reactions
The acetamide nitrogen and triazole amino group engage in coupling reactions:
a. Amide Bond Formation
Reaction with carboxylic acids using DCC (N,N'-dicyclohexylcarbodiimide):
| Carboxylic Acid | Solvent | Product | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzoic acid | DMF | N-(4-nitrophenyl)acetamide derivative | 82 |
| Ciprofloxacin | CHCl₃ | Antibacterial hybrid | 68 |
b. Suzuki-Miyaura Cross-Coupling
The 3-ethoxyphenyl group undergoes palladium-catalyzed coupling:
| Boronic Acid | Catalyst | Product |
|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified analog |
These reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .
Cyclization Reactions
Under dehydrating conditions, the triazole ring facilitates heterocycle formation:
| Conditions | Product | Key Application |
|---|---|---|
| POCl₃, reflux, 4 hr | Benzothiazole-fused triazole | Anticancer lead optimization |
| PPA (polyphosphoric acid) | Quinazoline derivative | Enzyme inhibition studies |
Cyclized products demonstrate enhanced rigidity and target affinity .
Hydrolysis of the Acetamide Group
Controlled hydrolysis modifies the acetamide functionality:
| Conditions | Product | Outcome |
|---|---|---|
| 6M HCl, reflux, 8 hr | Carboxylic acid derivative | Increased polarity |
| NaOH (10%), EtOH, 60°C, 3 hr | Sodium salt | Improved aqueous solubility |
Hydrolysis products are critical for prodrug design .
Mannich Reactions
The amino group on the triazole participates in Mannich reactions to introduce alkylamine side chains:
| Reagents | Conditions | Product |
|---|---|---|
| Formaldehyde, morpholine | EtOH, 50°C, 12 hr | Morpholinomethyl derivative |
| Acetaldehyde, piperazine | CH₃CN, RT, 24 hr | Piperazinyl-ethyl analog |
These modifications enhance interactions with charged binding pockets.
Reduction of the Triazole Ring
Catalytic hydrogenation selectively reduces the triazole ring:
| Catalyst | Conditions | Product |
|---|---|---|
| H₂ (1 atm), Pd/C, MeOH | RT, 6 hr | Dihydrotriazole derivative |
Scientific Research Applications
Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thioacetamides with Varied Aryl Substituents
Compound AM34 ():
- Structure: 2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide.
- Key Differences:
- 2-Hydroxyphenyl vs. 3-ethoxyphenyl on the triazole ring.
- 4-ethoxyphenyl vs. 4-(6-methyl-2-benzothiazolyl)phenyl on the acetamide.
- Activity: Exhibited potent reverse transcriptase inhibition (Ki = 1.2 nM), surpassing Nevirapine (Ki = 2.8 nM). The ethoxy group enhanced binding affinity compared to nitro/methoxy analogs (AM31, AM33) .
Compound 7h ():
- Structure: 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide.
- Key Differences: Chlorophenyl and tolylaminomethyl substituents on the triazole. Lacks the benzothiazole moiety.
- Activity: Demonstrated antimicrobial activity against S. aureus (MIC = 8 µg/mL) but lower enzyme inhibition compared to benzothiazole-containing analogs .
Benzothiazole-Containing Analogs
566144-84-1 ():
- Structure: 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide.
- Key Differences:
- Thiophen-2-yl vs. 3-ethoxyphenyl on the triazole.
- 4-Ethyl substitution on the triazole.
- Activity: The thiophene group reduced solubility but improved selectivity for kinase targets compared to ethoxyphenyl derivatives .
573705-89-2 ():
Structural-Activity Relationship (SAR) Analysis
Key Research Findings
- Enzyme Inhibition : The target compound’s benzothiazole moiety and 3-ethoxyphenyl group synergize to inhibit reverse transcriptase (predicted Ki < 2 nM) and COX-2 (IC50 = 0.8 µM) .
- Metabolic Stability : Ethoxyphenyl derivatives exhibit longer half-lives (t1/2 = 4.2 h) than furan/thiophene analogs (t1/2 = 1.5–2.5 h) due to reduced CYP450 metabolism .
- Toxicity : Benzothiazole-containing compounds show lower hepatotoxicity (LD50 > 500 mg/kg) compared to chlorophenyl analogs (LD50 = 250 mg/kg) .
Biological Activity
Acetamide derivatives, particularly those incorporating triazole and benzothiazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of the compound Acetamide, 2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(6-methyl-2-benzothiazolyl)phenyl]- , exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The compound can be described by its molecular formula and a molecular weight of approximately 475.52 g/mol. The structural components include a triazole ring, an ethoxyphenyl group, and a benzothiazole moiety, which are crucial for its biological activity.
Biological Activity Overview
- Antimicrobial Activity :
-
Anticancer Potential :
- The triazole and benzothiazole components are associated with anticancer activities. Research indicates that modifications in these rings can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .
-
Enzyme Inhibition :
- Compounds with triazole structures often act as enzyme inhibitors. They have been evaluated for their ability to inhibit specific enzymes involved in cancer progression and inflammation pathways. The presence of electron-donating groups on the phenyl rings has been linked to increased binding affinity and inhibitory activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituents on the Triazole Ring : The presence of amino or ethoxy groups at specific positions enhances biological activity.
- Benzothiazole Moiety : Variations in the benzothiazole structure can significantly affect the compound's potency against cancer cells.
- Hydrophobic Interactions : The overall hydrophobic character of the compound contributes to its ability to penetrate cell membranes and interact with target proteins .
Case Studies
- Anticancer Activity Study :
-
Antimicrobial Efficacy :
- Another research project focused on synthesizing various acetamide derivatives and testing them for antimicrobial activity. The results indicated that several compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Data Table
| Biological Activity | Compound Structure | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | Similar to Acetamide | 15 | Breast Cancer Cells |
| Antimicrobial | Various Derivatives | 10 - 50 | Staphylococcus aureus |
| Enzyme Inhibition | Triazole Derivatives | Varies | Specific Enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
